molecular formula C18H22ClN3O2 B2633494 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea CAS No. 1208671-58-2

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea

Cat. No.: B2633494
CAS No.: 1208671-58-2
M. Wt: 347.84
InChI Key: HSLJSSDRNQNZBB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a dimethylamino-substituted phenethyl group linked by a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives. Reduction reactions can also occur, especially at the urea moiety, potentially leading to the formation of amines.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for urea reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in studies to understand the interaction of urea derivatives with enzymes and receptors, providing insights into their mechanism of action.

    Chemical Biology: The compound serves as a tool in chemical biology to probe the function of specific proteins and pathways in cells.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance binding affinity to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. The dimethylamino group can further modulate the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Lacks the dimethylamino group, which may reduce its biological activity.

    1-(5-Chloro-2-methoxyphenyl)-3-(4-methylphenethyl)urea: Contains a

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-22(2)15-7-4-13(5-8-15)10-11-20-18(23)21-16-12-14(19)6-9-17(16)24-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLJSSDRNQNZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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